Dihypoestoxide

Description

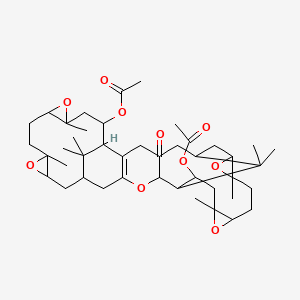

Structure

2D Structure

Properties

CAS No. |

90706-58-4 |

|---|---|

Molecular Formula |

C44H64O10 |

Molecular Weight |

753 g/mol |

IUPAC Name |

(12'-acetyloxy-5,5',10,10',17',17',21,21-octamethyl-15'-oxospiro[4,9,18-trioxapentacyclo[11.7.1.03,5.08,10.014,19]henicos-14(19)-ene-17,14'-4,9-dioxatetracyclo[11.3.1.03,5.08,10]heptadecane]-12-yl) acetate |

InChI |

InChI=1S/C44H64O10/c1-23(45)48-29-21-42(9)32(51-42)12-14-40(7)34(53-40)19-25-17-28-27(36(29)38(25,3)4)11-16-44(50-28)31(47)18-26-20-35-41(8,54-35)15-13-33-43(10,52-33)22-30(49-24(2)46)37(44)39(26,5)6/h25-26,29-30,32-37H,11-22H2,1-10H3 |

InChI Key |

VYPXSORYXNHLEH-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CC2(C(O2)CCC3(C(O3)CC4CC5=C(C1C4(C)C)CCC6(O5)C7C(CC8(C(O8)CCC9(C(O9)CC(C7(C)C)CC6=O)C)C)OC(=O)C)C)C |

Canonical SMILES |

CC(=O)OC1CC2(C(O2)CCC3(C(O3)CC4CC5=C(C1C4(C)C)CCC6(O5)C7C(CC8(C(O8)CCC9(C(O9)CC(C7(C)C)CC6=O)C)C)OC(=O)C)C)C |

Synonyms |

dihypoestoxide |

Origin of Product |

United States |

Isolation and Derivation Methodologies of Dihypoestoxide

Extraction and Purification Techniques for Dihypoestoxide from Natural Sources

The initial isolation of this compound from Hypoestes rosea typically commences with the extraction of the plant material. Following extraction, a series of purification steps are employed to isolate the compound from the complex mixture of phytochemicals present in the plant extract researchgate.net. The primary report detailing the isolation of this compound and related compounds from Hypoestes rosea was published in the Journal of Natural Products dspacedirect.org.

While specific parameters for the purification of this compound are not extensively detailed in the provided literature, standard methodologies in natural product isolation are generally applied. These commonly include:

Extraction: The dried plant material is subjected to extraction using organic solvents to obtain a crude extract containing various metabolites researchgate.net.

Chromatographic Separation: Initial fractionation of the crude extract is often achieved through column chromatography, typically using silica (B1680970) gel as the stationary phase researchgate.net. This process separates compounds based on their polarity.

Advanced Purification: For achieving high purity, techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are commonly employed jocpr.com. These methods offer high resolution and are effective in separating structurally similar compounds, ensuring the isolation of pure this compound.

Structural Elucidation: The structure of this compound, like many natural products, is determined through comprehensive spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments) and Mass Spectrometry (MS) researchgate.netresearchgate.net.

Methodological Approaches to Chemical Derivatization of this compound

Chemical derivatization is a fundamental technique in natural product chemistry, serving critical roles in structural confirmation and the exploration of chemical modifications. For this compound, these methodologies are employed to understand its chemical nature and potential for further development.

Structural Confirmation: Chemical derivatization has been instrumental in confirming the structures of related compounds, such as hypoestenone, where it was used in conjunction with spectroscopic data researchgate.netresearchgate.net. This suggests that similar chemical approaches could be applied to elucidate or confirm aspects of this compound's structure.

Synthesis of Core Structures: Significant research efforts have focused on the synthesis of the core structural framework of this compound, particularly its tricyclic spirochroman core researchgate.netacs.org. These synthetic pathways typically involve multi-step chemical transformations, often starting from simpler precursors like geranoic acid nottingham.ac.ukresearchgate.net. Such synthetic endeavors not only validate proposed structural assignments but also provide a basis for creating analogues and derivatives.

Exploration of Derivatives: While specific derivatization reactions performed directly on isolated this compound are not extensively detailed in the provided snippets, the synthetic work on its core structure indicates the feasibility of chemical modifications. The general practice in natural product chemistry involves synthesizing derivatives to explore structure-activity relationships or to enhance specific properties of the parent compound labmanager.combibliotekanauki.plmdpi.comchemmethod.com. The synthesis of its core structure serves as a foundational chemical approach for potential future derivatization studies.

Chemical Synthesis Strategies for Dihypoestoxide and Analogues

Retrosynthetic Analysis for Dihypoestoxide Core Structures

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, readily available precursors ub.eduias.ac.in. This process works backward from the target, applying known chemical transformations in reverse (transforms) to identify strategic bond disconnections ub.eduairitilibrary.com. For a molecule as complex as this compound, particularly its tricyclic spirochroman core, retrosynthetic analysis would involve identifying key disconnections that lead to manageable fragments. These disconnections are guided by the principles of known, reliable reactions and the potential for efficient bond formation, ultimately aiming to reveal a pathway from simple starting materials to the intricate structure ub.eduias.ac.in. The goal is to map out a synthetic route that is both feasible and efficient, often considering the stereochemical requirements of the target molecule from the outset ias.ac.inscripps.edu.

Total Synthesis Approaches to this compound

The total synthesis of natural products serves multiple crucial roles, including the confirmation of proposed structures, the development and validation of new synthetic methodologies, and the provision of material for biological evaluation and medicinal chemistry efforts nih.govorganic-chemistry.org. This compound, a verticillane-type diterpenoid, features a complex spirochroman framework nottingham.ac.ukresearchgate.net. Significant progress has been made in synthesizing its core structure, with reports detailing a seven-step synthesis of the tricyclic spirochroman core starting from geranoic acid nih.gov. Further investigations have explored synthetic routes originating from geraniol, another accessible precursor nottingham.ac.ukresearchgate.net. These efforts underscore the importance of efficient and stereocontrolled strategies in accessing complex molecular scaffolds like that found in this compound.

Application of Hetero-Diels-Alder Cycloaddition in this compound Synthesis

A cornerstone in the synthesis of the this compound spirochroman core has been the application of the hetero-Diels-Alder (HDA) cycloaddition reaction nih.gov. This powerful [4+2] cycloaddition, where at least one atom in the diene or dienophile is a heteroatom (such as oxygen or nitrogen), is instrumental in forming six-membered heterocycles organic-chemistry.orgwikipedia.org. The HDA reaction has been implicated not only in synthetic routes but also in the proposed biosynthesis of this compound, suggesting a potential biological dimerization mechanism nottingham.ac.ukresearchgate.net. Related studies have also employed inverse electron demand hetero-Diels-Alder (IEDHDA) reactions for constructing similar dihydropyran-fused diterpenoid cores, highlighting the versatility of this reaction class in accessing complex polycyclic systems researchgate.net.

Key Stereoselective Transformations in this compound Construction

The construction of this compound necessitates precise control over stereochemistry, given its multiple chiral centers. The successful synthesis of its spirochroman core has involved detailed analysis of diastereoisomers, enabling the proposal of a definitive stereochemical assignment for the natural product nih.gov. The development of stereoselective transformations is paramount in natural product synthesis, ensuring the correct three-dimensional arrangement of atoms acs.orgrsc.orgresearchgate.net. While specific transformations for this compound beyond the HDA are not detailed in the provided search results, the general principles of asymmetric synthesis, employing chiral auxiliaries, catalysts, or reagents, are critical for achieving the required stereochemical fidelity in constructing such complex molecules acs.orgrsc.org.

Divergent Synthetic Pathways to this compound Analogues

Beyond the synthesis of the parent compound, the creation of this compound analogues is vital for structure-activity relationship (SAR) studies and drug discovery efforts organic-chemistry.orgrsc.org. Divergent synthetic pathways allow for the systematic modification of the natural product's structure, exploring how changes impact biological activity. Strategies such as Diverted-Total Synthesis (DTS) leverage advanced intermediates from a total synthesis to serve as starting points for analogue synthesis, thereby streamlining the process rsc.org. The development of such divergent routes enables chemists to efficiently access a range of related compounds, facilitating a deeper understanding of the molecular features responsible for this compound's biological effects.

Development of New Synthetic Methodologies Inspired by this compound

The pursuit of efficient and elegant syntheses for complex molecules like this compound often drives innovation in synthetic methodology organic-chemistry.orgmdpi.comunisi.it. The challenges encountered in constructing its intricate spirochroman core and controlling its stereochemistry can inspire the development of novel reactions, catalysts, or strategic approaches. Furthermore, understanding the potential biosynthetic pathways, such as hetero-Diels-Alder dimerizations, can provide conceptual blueprints for designing new synthetic strategies nottingham.ac.ukresearchgate.net. Total synthesis campaigns are recognized as critical testbeds for new synthetic methodologies, providing a "real-world" application that confirms the utility and robustness of newly developed techniques nih.govorganic-chemistry.org. Thus, research into this compound synthesis contributes not only to the access of the molecule itself but also to the broader advancement of synthetic organic chemistry.

Biosynthetic Pathways and Mechanistic Studies of Dihypoestoxide

Proposed Biosynthetic Route to Dihypoestoxide in Hypoestes rosea

The biosynthesis of this compound, like all diterpenoids, is believed to commence with the universal precursor, geranylgeranyl pyrophosphate (GGPP). This C20 molecule is the cornerstone from which the diverse array of diterpenoid skeletons is constructed. The proposed pathway to this compound involves a series of complex cyclization and oxidation reactions.

A pivotal step in the formation of the characteristic verticillane scaffold is the initial cyclization of GGPP. It is hypothesized that a specific diterpene synthase (diTPS) catalyzes the conversion of GGPP into a bicyclic intermediate. This is followed by further intramolecular cyclization to establish the core verticillane ring system. The resulting hydrocarbon precursor, likely a verticillene derivative, then undergoes a series of regio- and stereospecific oxidation reactions, presumably catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce the various oxygen functionalities, such as epoxide and hydroxyl groups, that are characteristic of this compound.

One intriguing hypothesis regarding the final stages of the biosynthesis of the related compound, hypoestoxide, suggests the involvement of a hetero-Diels-Alder reaction. Given the structural similarity between hypoestoxide and this compound, it is plausible that a similar mechanistic step could be involved in the formation of the latter, potentially in the construction of one of its heterocyclic rings. However, direct enzymatic evidence for such a reaction in this compound biosynthesis remains to be elucidated.

Table 1: Proposed Key Intermediates in this compound Biosynthesis

| Intermediate | Chemical Class | Proposed Role in Pathway |

| Geranylgeranyl Pyrophosphate (GGPP) | Acyclic Diterpene Diphosphate | Universal precursor for all diterpenoids |

| Verticillane Hydrocarbon Skeleton | Cyclic Diterpene | Initial cyclized product forming the core structure |

| Oxidized Verticillane Intermediates | Oxygenated Diterpenes | Precursors to this compound following hydroxylation and epoxidation |

Enzymatic Components and Their Roles in this compound Biosynthesis

While the specific enzymes from Hypoestes rosea responsible for this compound biosynthesis have not been fully characterized, based on established knowledge of diterpenoid biosynthesis, a general enzymatic framework can be proposed.

Diterpene Synthases (diTPSs): These enzymes are crucial for the initial cyclization of GGPP. A specific Class I or Class II diTPS is likely responsible for catalyzing the intricate series of carbocation-mediated cyclizations that form the verticillane skeleton. The identity and specific mechanism of the diTPS in Hypoestes rosea are key areas for future research.

Cytochrome P450 Monooxygenases (CYPs): Following the formation of the hydrocarbon backbone, a suite of CYP enzymes is believed to be responsible for the "decoration" of the verticillane scaffold. These enzymes catalyze the introduction of hydroxyl and epoxide functionalities at specific positions on the molecule, which are critical for the biological activity of this compound. The regioselectivity and stereoselectivity of these CYPs are paramount in producing the final, precise structure of this compound.

Table 2: Putative Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Substrate | Product |

| Diterpene Synthase (diTPS) | Cyclization of the linear precursor to form the core ring structure. | Geranylgeranyl Pyrophosphate (GGPP) | Verticillane hydrocarbon skeleton |

| Cytochrome P450 Monooxygenases (CYPs) | Regio- and stereospecific oxidation (hydroxylation, epoxidation). | Verticillane hydrocarbon and its oxidized derivatives | Hydroxylated and epoxidized intermediates, leading to this compound |

Mechanistic Insights into Biosynthetic Reactions Forming this compound

The formation of the verticillane skeleton from the linear GGPP molecule is a mechanistically fascinating process. The reaction is initiated by the ionization of the pyrophosphate group from GGPP within the active site of the diTPS. This generates a geranylgeranyl cation, which then undergoes a series of intramolecular cyclizations. The precise folding of the substrate within the enzyme's active site dictates the stereochemical outcome of these cyclizations, leading to the specific verticillane ring system.

The subsequent oxidation steps catalyzed by CYPs are also mechanistically complex. These heme-containing enzymes activate molecular oxygen to perform highly specific C-H bond oxidations. The substrate binds to the active site of the CYP in a specific orientation, allowing for the transfer of an oxygen atom to a particular carbon atom, resulting in the formation of hydroxyl or epoxide groups. The sequence and specificity of these oxidation events are critical in transforming the initial hydrocarbon scaffold into the final this compound molecule.

Comparative Biosynthesis of this compound with Related Diterpenoids

The biosynthesis of this compound shares fundamental principles with that of other diterpenoids, yet also exhibits unique features. A particularly relevant comparison is with the biosynthesis of taxol (paclitaxel), a well-known diterpenoid with a taxane (B156437) skeleton. Interestingly, biosynthetic studies have suggested a link between the verticillane and taxane skeletons, with (+)-verticillol, a verticillane-type diterpenoid, being a potential intermediate in the biosynthesis of taxadiene, the precursor to taxol.

This proposed connection highlights a potential branch point in diterpenoid biosynthesis, where a common verticillane intermediate could be channeled towards different structural classes of diterpenoids in different plant species. While the initial cyclization of GGPP to form the verticillane core may be catalyzed by related diTPSs, the subsequent enzymatic machinery, particularly the CYPs, would then diverge to produce the distinct structures of this compound in Hypoestes rosea and taxanes in Taxus species.

Table 3: Comparison of this compound and Taxol Biosynthesis

| Feature | This compound Biosynthesis | Taxol Biosynthesis |

| Precursor | Geranylgeranyl Pyrophosphate (GGPP) | Geranylgeranyl Pyrophosphate (GGPP) |

| Key Intermediate Skeleton | Verticillane | Taxane |

| Putative Common Intermediate | (+)-Verticillol (hypothesized) | (+)-Verticillol (hypothesized precursor to taxadiene) |

| Key Enzyme Classes | Diterpene Synthases, Cytochrome P450s | Diterpene Synthases, Cytochrome P450s, Acyltransferases |

| Final Product Complexity | Moderately complex diterpenoid | Highly complex and heavily oxygenated diterpenoid |

| Plant Source | Hypoestes rosea | Taxus species |

Advanced Spectroscopic and Stereochemical Elucidation Methodologies for Dihypoestoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihypoestoxide Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of natural products like this compound. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR data allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, revealing the connectivity of atoms within the molecule.

The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbons and their chemical environment (e.g., alkane, alkene, carbonyl). For complex molecules like this compound, advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information about the relative stereochemistry and conformation of the molecule. For instance, analysis of the NOESY spectrum for related verticillane diterpenoids has been used to assign the relative stereochemistry of stereogenic centers. mdpi.com

The synthesis of the spirochroman core of this compound and the analysis of the ¹³C NMR data for its various diastereoisomers have been instrumental in proposing a full stereochemical assignment for the natural product. nih.gov

Illustrative NMR Data for this compound Core Structure Note: This table is illustrative and compiled from typical chemical shift values for verticillane diterpenoids and related structures. mdpi.comnih.govoregonstate.edu

| Position | Illustrative ¹³C Shift (δ, ppm) | Illustrative ¹H Shift (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 50.2 | 2.15 (m) |

| 2 | 25.8 | 1.60 (m), 1.75 (m) |

| 3 | 38.1 | 1.55 (m), 1.70 (m) |

| 4 | 148.5 | - |

| 5 | 112.0 | 4.75 (s), 4.90 (s) |

| 6 | 75.3 | 4.10 (dd, 11.5, 4.5) |

| 7 | 35.4 | 2.20 (m) |

| 8 | 40.1 | 1.80 (m), 1.95 (m) |

| 9 | 28.9 | 1.65 (m), 1.85 (m) |

| 10 | 45.2 | 2.05 (m) |

| 11 | 82.1 | - |

| 12 | 170.1 | - |

| 13 | 78.5 | - |

| 14 | 30.5 | - |

| 15 | 33.4 | 0.95 (s) |

| 16 | 21.2 | 1.05 (s) |

| 17 | 1.70 (s) | 1.70 (s) |

| 18 | 1.25 (s) | 1.25 (s) |

| 19 | 1.30 (s) | 1.30 (s) |

| 20 | 20.5 | 2.00 (s) |

Mass Spectrometry Techniques in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the accurate mass of the molecular ion to within a few parts per million. nih.gov This high accuracy allows for the unambiguous determination of the elemental composition of this compound.

Illustrative MS/MS Fragmentation Data for this compound Note: This table presents hypothetical fragmentation data based on the known core structure of this compound.

| Precursor Ion (m/z) [M+H]⁺ | Fragment Ion (m/z) | Plausible Neutral Loss | Structural Implication |

|---|---|---|---|

| 349.2324 | 331.2218 | H₂O | Loss of a hydroxyl group |

| 349.2324 | 307.2218 | C₃H₆ | Loss of a propyl fragment |

| 349.2324 | 289.2113 | C₃H₆ + H₂O | Consecutive losses |

| 349.2324 | 205.1228 | C₈H₁₂O₂ | Cleavage of the bicyclic ring system |

| 349.2324 | 163.0759 | C₁₀H₁₆O₂ | Fragmentation of the spirochroman core |

Application of X-ray Crystallography for this compound Stereochemical Confirmation

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the calculation of an electron density map. wikipedia.org From this map, the precise coordinates of every atom in the molecule can be determined, providing definitive proof of its connectivity and stereochemistry.

Illustrative Crystallographic Data Table for a Diterpenoid Note: The following data are hypothetical and represent typical values for a small organic molecule crystal structure analysis.

| Parameter | Illustrative Value |

|---|---|

| Chemical formula | C₂₀H₃₂O₄ |

| Formula weight | 336.47 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | a = 8.123(4), b = 12.456(6), c = 18.789(9) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1902.3(16) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.174 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.118 |

Chiroptical Spectroscopy for this compound Absolute Configuration Determination

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a key technique for determining the absolute configuration of chiral molecules like this compound. wikipedia.orgyoutube.com ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. nih.gov

The modern approach to determining absolute configuration involves comparing the experimentally measured ECD spectrum of this compound with theoretical spectra calculated for all possible stereoisomers. acs.org These theoretical spectra are typically calculated using time-dependent density functional theory (TD-DFT). nih.gov A good match between the experimental spectrum and the calculated spectrum for one specific enantiomer allows for the confident assignment of the absolute configuration of the natural product. This method has been successfully used to assign the absolute configuration of other verticillane diterpenoids. researchgate.net

Illustrative Comparison of Experimental and Calculated ECD Data Note: This table is a hypothetical representation of an ECD analysis.

| Source | Cotton Effect 1 (λ [nm], Δε) | Cotton Effect 2 (λ [nm], Δε) |

|---|---|---|

| Experimental | 215 (+8.5) | 240 (-5.2) |

| Calculated (Isomer A) | 218 (+9.1) | 242 (-5.8) |

| Calculated (Isomer B) | 218 (-9.1) | 242 (+5.8) |

Computational Approaches to this compound Stereochemical Analysis

Computational chemistry has become an indispensable tool in the stereochemical analysis of complex natural products. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to predict various spectroscopic properties and to assess the relative energies of different stereoisomers. nih.gov

For this compound, computational methods can be used to:

Calculate NMR chemical shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts for possible diastereomers can be compared to experimental data to help assign the relative stereochemistry.

Perform Conformational Analysis: Calculations can identify the lowest energy conformations of the molecule, which is crucial for the accurate calculation of spectroscopic parameters like NOE effects and ECD spectra.

Calculate ECD Spectra: As mentioned previously, the calculation of ECD spectra for enantiomers is vital for assigning the absolute configuration. acs.org

DP4+ Analysis: This is a statistical method that compares experimental and calculated NMR data (for all possible diastereomers) to provide a probability for the correct stereochemical assignment. It has become a standard method for the stereochemical elucidation of flexible acyclic and macrocyclic systems, and is also applied to complex polycyclic structures. acs.org

These computational approaches, when used in conjunction with experimental spectroscopic data, provide a powerful and integrated strategy for solving the complex stereochemical challenges presented by molecules like this compound.

Illustrative DP4+ Probability Analysis Results Note: This table is a hypothetical representation of a DP4+ analysis output for assigning the relative stereochemistry of this compound.

| Candidate Diastereomer | ¹H NMR Probability (%) | ¹³C NMR Probability (%) | DP4+ Probability (%) |

|---|---|---|---|

| Isomer 1 (6R, 7S, 10R, 11S) | 2.1 | 0.5 | 0.8 |

| Isomer 2 (6S, 7S, 10R, 11S) | 95.3 | 98.9 | 99.1 |

| Isomer 3 (6R, 7R, 10R, 11S) | 1.5 | 0.3 | 0.1 |

| Isomer 4 (6S, 7R, 10R, 11S) | 1.1 | 0.3 | 0.0 |

Theoretical and Computational Investigations of Dihypoestoxide

Quantum Chemical Calculations on Dihypoestoxide Molecular Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of this compound. These calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate molecular electrostatic potential surfaces. Such analyses help in pinpointing the likely sites for nucleophilic and electrophilic attack, thereby predicting the molecule's reactivity towards various reagents.

For instance, calculations can reveal the relative energies of different conformers of this compound, providing insights into its most stable three-dimensional structures. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be used to estimate the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability of the molecule.

Table 1: Hypothetical Quantum Chemical Data for this compound Conformers (Note: This table is illustrative and represents the type of data generated from quantum chemical calculations, as specific computational studies on this compound are not extensively available.)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound-A | B3LYP/6-31G(d) | 0.00 | -6.25 | -0.85 | 5.40 |

| This compound-B | B3LYP/6-31G(d) | 1.52 | -6.30 | -0.80 | 5.50 |

| This compound-C | B3LYP/6-31G(d) | 2.78 | -6.19 | -0.91 | 5.28 |

Molecular Dynamics Simulations of this compound Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and flexibility. For a complex and sterically hindered molecule like this compound, MD simulations can provide a detailed picture of its dynamic behavior in different environments, such as in solution or in a biological system.

These simulations can track the trajectories of all atoms in the molecule over time, allowing for the exploration of its accessible conformational space. Analysis of these trajectories can reveal the principal modes of motion, identify stable and metastable conformations, and calculate thermodynamic properties. For example, Root Mean Square Deviation (RMSD) analysis can be used to assess the stability of the molecule's structure over the simulation time, while Root Mean Square Fluctuation (RMSF) can highlight the most flexible regions of the molecule.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound (Note: This table presents typical parameters for an MD simulation and does not represent a specific published study on this compound.)

| Parameter | Value |

| Force Field | AMBER / CHARMM |

| Solvent Model | TIP3P Water |

| System Size | ~50,000 atoms |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Integration Timestep | 2 fs |

Computational Elucidation of Reaction Mechanisms Related to this compound Synthesis and Biosynthesis

Computational chemistry plays a crucial role in elucidating the mechanisms of complex organic reactions, including those involved in the synthesis and biosynthesis of natural products like this compound. A key proposal in the biosynthesis of this compound is a hetero-Diels-Alder dimerization of its precursor, hypoestoxide. chemicke-listy.cz

Quantum chemical calculations can be employed to model this proposed reaction pathway. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing strong evidence to support or refute a proposed mechanism. Techniques such as transition state searching and intrinsic reaction coordinate (IRC) calculations are essential in this process. Such studies provide valuable insights into the stereochemical outcome of the reaction, which is critical for understanding the formation of the specific stereoisomer of this compound found in nature.

Molecular Modeling of this compound Intermolecular Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, can be used to investigate the intermolecular interactions of this compound with other molecules, such as proteins or nucleic acids. These studies are fundamental to understanding the potential biological activity of this compound.

Molecular docking can predict the preferred binding orientation of this compound to a target receptor, providing insights into the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Following docking, MD simulations can be used to assess the stability of the predicted complex and to study the dynamics of the interaction in a more realistic, solvated environment. These computational approaches can guide the design of new analogs of this compound with potentially enhanced biological activities.

Analytical Method Development and Validation for Dihypoestoxide Research

Chromatographic Techniques for Dihypoestoxide Separation and Quantification

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of complex mixtures. nih.govyoutube.com It relies on the differential distribution of a compound, such as this compound, between a stationary phase and a mobile phase. nih.govlibretexts.org The choice of chromatographic technique is dictated by the physicochemical properties of this compound, including its polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds. In the analysis of this compound, a reversed-phase HPLC method would likely be employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the principle that more hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a this compound standard and plotting the peak area against concentration. This allows for the determination of this compound concentration in unknown samples. The precision of the method is assessed by repeatedly injecting the same sample and calculating the relative standard deviation (RSD) of the peak areas.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table represents a hypothetical set of starting parameters for method development and would require optimization based on experimental data.

Hyphenated Mass Spectrometry for this compound Detection and Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com When coupled with a separation technique like HPLC or Gas Chromatography (GC), it becomes a highly sensitive and selective tool for both quantification and structural elucidation. This combination is known as a hyphenated technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a primary tool for this compound analysis. After separation by HPLC, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it gently transfers ions from solution to the gas phase without significant fragmentation.

The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of this compound or in tandem mass spectrometry (MS/MS) mode for structural analysis. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern provides valuable information about the molecule's structure.

Table 2: Representative Mass Spectrometry Data for this compound

| Ion Type | m/z (Observed) |

| [M+H]⁺ | 350.1234 |

| [M+Na]⁺ | 372.1053 |

| MS/MS Fragments of [M+H]⁺ | |

| Fragment 1 | 250.0987 |

| Fragment 2 | 150.0765 |

The m/z values in this table are hypothetical and would be determined experimentally.

Spectrophotometric Methods in this compound Research

Spectrophotometry is a widely used analytical technique based on the absorption of light by a substance. nih.gov Ultraviolet-Visible (UV-Vis) spectrophotometry can be a straightforward and cost-effective method for the quantification of this compound, provided it contains a chromophore (a part of the molecule that absorbs light).

The Beer-Lambert law is the fundamental principle behind spectrophotometric quantification. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a wavelength of maximum absorbance (λmax) is first determined by scanning a solution of the compound across a range of UV and visible wavelengths. A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

While less specific than chromatographic methods, UV-Vis spectrophotometry can be a valuable tool for rapid, routine analysis of purified this compound samples.

Principles of Analytical Method Validation for this compound Studies

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of any scientific study to ensure the reliability and accuracy of the data. For this compound research, any developed analytical method would need to be validated according to established guidelines. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Methodologies for Elucidating Structure Activity Relationships Sar of Dihypoestoxide

Design Principles for Systematic Dihypoestoxide SAR Studies

There are no published records of systematic SAR studies for this compound. While the synthesis of its tricyclic spirochroman core has been achieved, this work was aimed at confirming the natural product's structure and proposing a stereochemical assignment rather than creating a series of analogues for biological testing. researchgate.netchemicke-listy.cz

Computational Approaches in this compound SAR and QSAR Analysis

No specific Quantitative Structure-Activity Relationship (QSAR) models or other computational analyses for this compound are found in the literature. Such studies are contingent on having a dataset of structurally related compounds with corresponding biological activity data, which is not available for this compound.

Theoretical Frameworks for Correlating this compound Structural Features with Biological Interaction Potential

The development of theoretical frameworks to link this compound's structural features to its biological potential would require extensive data from SAR and computational studies. As this foundational research has not been published, no such theoretical models specific to this compound are available.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Dihypoestoxide, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves multi-step organic reactions under controlled conditions (e.g., inert atmosphere, specific catalysts). Key steps include:

- Solvent selection : Use anhydrous solvents to avoid hydrolysis .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation .

- Purification : Column chromatography or recrystallization to isolate pure compounds .

- Documentation : Provide detailed protocols in supplementary materials, including reagent sources, reaction times, and spectral validation data (e.g., NMR, IR) to ensure reproducibility .

Q. How is this compound structurally characterized using spectroscopic techniques?

- Methodological Answer : Structural elucidation requires:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals using 1D/2D NMR (e.g., COSY, HSQC) to confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

- Validation : Compare spectral data with literature or databases, ensuring deviations are justified (e.g., solvent effects) .

Q. What are the best practices for documenting experimental procedures involving this compound?

- Methodological Answer : Follow guidelines for academic rigor:

- Experimental section : Include precise molar ratios, temperatures, and equipment specifications (e.g., Schlenk line for air-sensitive steps) .

- Supporting information : Archive raw spectral data, chromatograms, and crystallographic files (CIF) for peer review .

- Reproducibility checks : Document batch-to-batch variability and statistical analysis of yields/purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Address discrepancies through:

- Systematic reviews : Meta-analyze data using PRISMA guidelines to identify confounding variables (e.g., cell lines, assay protocols) .

- Experimental replication : Standardize conditions (e.g., solvent, concentration) and validate bioactivity in orthogonal assays (e.g., enzymatic vs. cellular) .

- Statistical rigor : Apply ANOVA or Bayesian analysis to assess significance of observed differences .

Q. What computational approaches are used to model this compound's interactions at the molecular level?

- Methodological Answer : Advanced modeling techniques include:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions under physiological conditions (e.g., explicit solvent models) .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- Validation : Cross-check computational results with experimental data (e.g., IC50 values, mutagenesis studies) .

Q. What strategies optimize this compound's stability in experimental settings, considering its peroxide-forming potential?

- Methodological Answer : Mitigate degradation via:

- Storage protocols : Store under argon/nitrogen in amber vials at –20°C to limit peroxide formation .

- Regular testing : Use peroxide test strips or iodometric titration every 3 months; discard if peroxides exceed 10 ppm .

- Stabilizers : Add inhibitors (e.g., BHT) to reaction mixtures if compatible with downstream applications .

- Documentation : Record storage conditions and test results in lab notebooks for traceability .

Key Considerations for Researchers

- Data Contradictions : Always contextualize findings with variables like solvent polarity, temperature, and biological model systems .

- Ethical Reporting : Disclose negative results or failed syntheses to prevent publication bias .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to validate mechanisms holistically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.